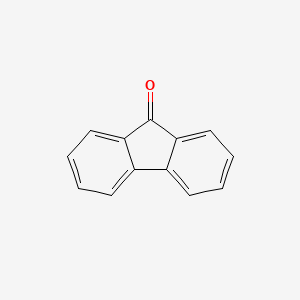

Fluorenone

Description

9-Fluorenone has been reported in Vitis vinifera with data available.

Structure

3D Structure

Propriétés

IUPAC Name |

fluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQWCDOCJODRMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049307 | |

| Record name | 9-Fluorenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Yellow solid; [HSDB] Yellow chips; [MSDSonline] | |

| Record name | 9H-Fluoren-9-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fluorenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5343 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

341.5 °C @ 760 MM HG | |

| Record name | FLUORENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER; SOL IN ALCOHOL, ACETONE, BENZENE; VERY SOL IN ETHER, TOLUENE, HOT BENZENE, Insoluble in water. Soluble in oxygenated and aromatic solvents | |

| Record name | FLUORENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1300 @ 99 °C/4 °C | |

| Record name | FLUORENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000572 [mmHg] | |

| Record name | Fluorenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5343 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

YELLOW RHOMBIC BIPYRAMIDAL CRYSTALS FROM ALCOHOL, BENZENE-PETROLEUM ETHER | |

CAS No. |

486-25-9 | |

| Record name | Fluorenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Fluorenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluoren-9-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Fluorenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluoren-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-FLUORENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ9T83S2AQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUORENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

84 °C | |

| Record name | FLUORENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Exploring the Biological Activity of Novel Fluorenone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorenone, a tricyclic aromatic organic compound, and its derivatives have garnered significant attention in medicinal chemistry and material sciences.[1] The rigid and planar structure of the fluorene nucleus serves as a versatile scaffold for the design of novel bioactive compounds, allowing for the introduction of various functional groups to target specific cellular processes.[2][3] These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1][4] Their mechanisms of action are diverse, often involving DNA intercalation, generation of reactive oxygen species (ROS), induction of apoptosis, and inhibition of critical enzymes. This guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of novel this compound derivatives, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Data Presentation: Biological Activity of this compound Derivatives

The biological efficacy of this compound derivatives has been quantified across numerous studies. The following tables summarize the cytotoxic, antimicrobial, and enzyme inhibitory activities of selected novel compounds.

Table 1: Anticancer Activity of Novel this compound Derivatives

| Compound/Derivative Class | Cell Line | Assay Type | IC50 | Reference |

| Fluorene-Triazole Hybrid (LSO272) | MOLM-13 (Leukemia) | Not Specified | 12.5 µM | |

| Fluorene-Triazole Hybrid (LSO278) | HCT-116 (Colon Carcinoma) | Not Specified | 23.4 µM | |

| Fluorene-Triazole Hybrid (LSO278) | MDA-MB-231 (Breast Cancer) | Not Specified | 34.3 µM | |

| 9-oxo-9H-fluorene derivative | T47D, HCT 116, SNU 398 | Not Specified | 0.15 - 0.29 µM | |

| Fluorene-9-malononitrile (Compound 8g) | HCT-116 (Colon Carcinoma) | Not Specified | 5.6 µM | |

| 2,7-dichloro-9H-fluorene-based azetidinones | A-549 (Lung Carcinoma) | Not Specified | Remarkable Activity | |

| 2,7-dichloro-9H-fluorene-based azetidinones | MDA-MB-231 (Breast Cancer) | Not Specified | Remarkable Activity |

Table 2: Antimicrobial Activity of Novel this compound Derivatives

| Compound/Derivative Class | Target Organism | Activity Metric | Value | Reference |

| 9,9-bis(4-hydroxyphenyl) fluorene (BHPF) | Candida albicans (Planktonic) | Growth Inhibition | Effective at 5 µg/mL | |

| 9,9-bis(4-hydroxyphenyl) fluorene (BHPF) | Candida albicans (Biofilm) | Biofilm Inhibition | 97% at 10 µg/mL | |

| Fluorene-9-acetic acid (FAA) | Candida albicans (Biofilm) | Biofilm Inhibition | 89% at 10 µg/mL | |

| 2,7-dichloro-9H-fluorene azetidinone (6l) | S. aureus & MRSA | MIC | 31.25 µg/mL | |

| 2,7-dichloro-9H-fluorene azetidinones (6j, 6k, 6l, 6m) | E. coli | MIC | 15.6 - 31.25 µg/mL | |

| O-aryl-carbamoyl-oxymino-fluorenes | Various Bacteria & Fungi | MIC | 0.156–10 mg/mL | |

| O-aryl-carbamoyl-oxymino-fluorenes | Various Bacteria & Fungi | MBIC | 0.009–1.25 mg/mL |

Table 3: Enzyme Inhibitory Activity of Novel this compound Derivatives

| Compound/Derivative | Target Enzyme | Inhibition Metric (IC50) | Reference |

| This compound Sulfonamide (3e) | SARS-CoV-2 Mpro | 23 ± 3.4 µM | |

| This compound Sulfonamide (3e) | SARS-CoV-2 PLpro | 6.33 ± 0.5 µM | |

| This compound Sulfonamide (3h) | SARS-CoV-2 PLpro | 5.94 ± 1.0 µM | |

| This compound Derivative (Compound 32) | Pyruvate Dehydrogenase Kinase (PDHK2) | ~700-fold boost from initial hit |

Experimental Protocols & Methodologies

Detailed and reproducible experimental design is critical for the evaluation of novel compounds. The following sections outline standard protocols for the synthesis and biological characterization of this compound derivatives.

General Synthesis of this compound Derivatives (Thiosemicarbazone Example)

The synthesis of this compound derivatives can be achieved through various classical and novel approaches. A common method is the condensation reaction to form Schiff bases and subsequent derivatives.

Principle: This protocol describes the synthesis of this compound thiosemicarbazones via a condensation reaction between a ketone (9-fluorenone) and a substituted thiosemicarbazide.

Procedure:

-

Reactant Preparation: Prepare equimolar solutions of the substituted thiosemicarbazide and 9-fluorenone in a suitable solvent, such as ethanol.

-

Reaction Setup: Add the thiosemicarbazide solution to a stirred solution of 9-fluorenone. Add 2-3 drops of a catalyst, such as glacial acetic acid, to the mixture.

-

Reflux: Heat the reaction mixture to reflux at 80–100 °C for 5-6 hours.

-

Monitoring: Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

-

Isolation and Purification: After the reaction is complete, cool the mixture to allow the product to crystallize. Collect the solid product by filtration and wash with cold ethanol.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final pure compound.

-

Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as FTIR, NMR (¹H and ¹³C), and Mass Spectrometry.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Principle: In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced, which is dissolved and measured spectrophotometrically, is directly proportional to the number of living, metabolically active cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

-

Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to achieve the desired final concentrations.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and an untreated control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection: Annexin V/PI Staining Assay

This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label these cells. Propidium Iodide (PI), a fluorescent nucleic acid stain, is used as a marker for membrane integrity. PI cannot enter live or early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Procedure:

-

Cell Treatment: Treat cells with the this compound derivative at the desired concentration and for a specific duration to induce apoptosis.

-

Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add fluorescently labeled Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate four populations:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A serial dilution of the this compound derivative is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the test microorganism. The growth is assessed after incubation by visual inspection or by measuring optical density.

Procedure:

-

Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a positive control (microbes in broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mechanisms of Action

Anticancer Activity: Induction of Apoptosis

A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies on fluorene-9-malononitrile derivatives suggest a multi-faceted approach involving the generation of reactive oxygen species (ROS) and the disruption of key cell survival pathways. The accumulation of intracellular ROS can lead to oxidative stress, damaging cellular components and triggering apoptotic signaling cascades. Concurrently, these derivatives can suppress pro-survival signaling pathways such as PI3K/Akt and MAPK/ERK, further sensitizing cancer cells to apoptosis.

Antimicrobial and Antibiofilm Activity

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. This compound derivatives have emerged as promising candidates, exhibiting activity against both planktonic (free-floating) cells and organized biofilm communities. The hydrophobic nature of the fluorene scaffold may enable interaction with and disruption of microbial membranes. Furthermore, certain derivatives have shown potent antibiofilm activity, inhibiting the formation of these resilient microbial structures at concentrations that do not affect planktonic cell growth, suggesting a distinct mechanism of action against biofilm development. The incorporation of these compounds into nanoparticles has also been shown to substantially improve their activity against planktonic microorganisms.

Conclusion

Novel this compound derivatives represent a highly promising and versatile class of compounds for drug discovery and development. Their structural tractability allows for the fine-tuning of biological activity across a range of therapeutic areas, including oncology, infectious diseases, and neurology. The data and protocols presented in this guide underscore the significant cytotoxic, antimicrobial, and enzyme-inhibitory potential of these scaffolds. Future research should continue to focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in-depth mechanistic investigations to fully elucidate their modes of action, paving the way for the development of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorene derivatives as potent antifungal and antibiofilm agents against fluconazole-resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

Fluorenone: A Technical Guide on a Key Polycyclic Aromatic Hydrocarbon for Researchers and Drug Development Professionals

Introduction: Fluorenone, a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₁₃H₈O, is a prominent compound of interest in environmental science, toxicology, and pharmaceutical development. Characterized by a fluorene molecule with a ketone group at position 9, this yellow crystalline solid is a product of incomplete combustion of organic materials and is also found in coal tar. Its unique chemical structure and biological reactivity have made it a focal point for researchers investigating the toxicological effects of PAHs and for scientists exploring its potential as a scaffold in drug design. This technical guide provides an in-depth overview of this compound, focusing on its role in cellular signaling pathways, relevant experimental protocols, and quantitative data pertinent to its biological activity.

Physicochemical Properties and Environmental Significance

This compound is a solid at room temperature with low water solubility and moderate volatility.[1] It is recognized as an environmental contaminant due to its persistence and potential for bioaccumulation.[2][3] The physicochemical properties of this compound are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₈O | [4] |

| Molar Mass | 180.21 g/mol | [4] |

| Melting Point | 84 °C | |

| Boiling Point | 341.5 °C | |

| Water Solubility | Insoluble | |

| log Kow | 3.58 | |

| Vapor Pressure | 5.72 x 10⁻⁵ mmHg |

Table 1: Physicochemical Properties of this compound

Toxicological Profile: Genotoxicity and Cellular Effects

This compound and its derivatives have been shown to exhibit genotoxic effects. For instance, 2,4,7-trinitro-9-fluorenone (TNF), a derivative of this compound, has demonstrated potent mutagenic activity in various cell types. Studies have shown that TNF can induce both frameshift and base-pair substitution mutations. The genotoxic and cytotoxic effects of TNF are summarized in Table 2.

| Cell Line | Effect | Concentration Range | Reference |

| Salmonella typhimurium | Frameshift and base-pair substitution mutations | Not specified | |

| Human teratocarcinoma (PA1) | Inhibition of DNA synthesis, cytotoxicity, induction of sister-chromatid exchanges | 0.2-5 µg/mL (cytotoxicity), 0.003-0.2 µg/mL (SCEs) | |

| Mouse Sertoli (TM4) | Inhibition of DNA synthesis, cytotoxicity, induction of sister-chromatid exchanges | 0.2-5 µg/mL (cytotoxicity), 0.003-0.2 µg/mL (SCEs) | |

| Rat hepatoma (RL12) | Inhibition of DNA synthesis, cytotoxicity, induction of sister-chromatid exchanges | 0.2-5 µg/mL (cytotoxicity), 0.003-0.2 µg/mL (SCEs) | |

| Chinese hamster ovary (CHO-K1) | Inhibition of DNA synthesis, cytotoxicity, mutagenicity at the hprt locus | 0.2-5 µg/mL (cytotoxicity), 0.001-1 µg/mL (mutagenicity) |

Table 2: Genotoxic and Cytotoxic Effects of 2,4,7-trinitro-9-fluorenone (TNF)

Role in Cellular Signaling Pathways

While research on the direct signaling pathways of this compound is ongoing, studies on its derivatives provide significant insights into its potential mechanisms of action. A novel fluorene derivative, 9-methanesulfonylmethylene-2, 3-dimethoxy-9H-fluorene (MSDF), has been shown to induce apoptosis in human hepatocellular carcinoma (HCC) cells through a pathway involving the generation of reactive oxygen species (ROS) and the modulation of key signaling cascades.

MSDF-Induced Apoptosis in Hepatocellular Carcinoma Cells

The proposed signaling pathway for MSDF-induced apoptosis in HCC cells begins with the intracellular accumulation of the compound, leading to a disruption of cellular homeostasis and a subsequent increase in ROS production. This elevation in ROS triggers cellular apoptosis through both the intrinsic (mitochondrial-mediated) and extrinsic (receptor-mediated) pathways. Concurrently, the cells initiate autophagy as a survival mechanism against oxidative stress. The MAPK/ERK and PI3K/Akt signaling pathways, which are crucial for cell survival and proliferation, are suppressed during this process. Furthermore, MSDF induces anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix.

Experimental Protocols for Studying this compound

To investigate the biological effects of this compound and its derivatives, a variety of in vitro assays are employed. The following sections detail the methodologies for key experiments.

Cytotoxicity Assays

1. MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (or its derivatives) and a vehicle control for the desired exposure time (e.g., 24, 48, 72 hours).

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

2. Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, serving as a marker of cytotoxicity.

-

Principle: LDH is a stable cytosolic enzyme that is released upon membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.

-

Protocol:

-

Follow steps 1 and 2 of the MTT assay protocol.

-

Collect the cell culture supernatant.

-

Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Measure the absorbance at 490 nm.

-

Calculate cytotoxicity as a percentage of the maximum LDH release control (cells treated with a lysis buffer).

-

DNA Damage Analysis

Comet Assay (Single Cell Gel Electrophoresis): This is a sensitive method for detecting DNA strand breaks in individual cells.

-

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.

-

Protocol:

-

Treat cells with this compound as described previously.

-

Harvest and resuspend the cells in low-melting-point agarose.

-

Pipette the cell suspension onto a pre-coated microscope slide and allow it to solidify.

-

Immerse the slides in a lysis solution to remove cell membranes and proteins.

-

Place the slides in an electrophoresis tank containing an alkaline or neutral buffer and apply an electric field.

-

Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

-

Analyze the comet images using appropriate software to quantify DNA damage.

-

Gene Expression Analysis

Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the expression levels of specific genes involved in signaling pathways affected by this compound.

-

Principle: RNA is extracted from treated cells and reverse-transcribed into complementary DNA (cDNA). The cDNA is then amplified using gene-specific primers in the presence of a fluorescent dye that binds to double-stranded DNA. The amount of fluorescence is proportional to the amount of amplified product, allowing for the quantification of initial mRNA levels.

-

Protocol:

-

Treat cells with this compound and a vehicle control.

-

Isolate total RNA using a suitable extraction kit.

-

Synthesize cDNA from the RNA using a reverse transcriptase enzyme.

-

Perform qRT-PCR using a real-time PCR system with gene-specific primers for target genes (e.g., BAX, BCL2, CASP3, CASP9) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

-

This compound in Drug Development

The rigid, planar structure of the this compound core makes it an attractive scaffold for the design of novel therapeutic agents. Derivatives of this compound have been investigated for a range of biological activities, including:

-

Anticancer Activity: As demonstrated by the MSDF derivative, modifications to the this compound structure can yield compounds with potent pro-apoptotic effects in cancer cells.

-

Antiviral and Antibiotic Properties: Certain this compound derivatives have shown promise as antiviral and antibacterial agents.

-

Antimalarial Drugs: this compound is utilized in the manufacturing of pharmaceuticals, including antimalarial drugs.

The development of this compound-based drugs often involves synthesizing a library of derivatives and screening them for activity against specific biological targets. Structure-activity relationship (SAR) studies are then conducted to optimize the lead compounds for improved efficacy and reduced toxicity.

Conclusion

This compound is a polycyclic aromatic hydrocarbon with significant environmental and toxicological implications. Its ability to induce genotoxicity and modulate cellular signaling pathways underscores the importance of understanding its mechanisms of action. For drug development professionals, the this compound scaffold presents a versatile platform for the design of novel therapeutics targeting a range of diseases. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the biological effects of this compound and to unlock its potential in the development of new medicines. Continued research into the specific cellular targets and signaling cascades affected by this compound will be crucial for both assessing its health risks and harnessing its therapeutic possibilities.

References

- 1. Targets for repair: detecting and quantifying DNA damage with fluorescence-based methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Aryl Hydrocarbon Receptor as a Modulator of Anti-viral Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Activation of the aryl hydrocarbon receptor affects activation and function of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of Fluorenone-Based Antimicrobials: A Technical Guide to Their Discovery, Investigation, and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Among these, fluorenone and its derivatives have emerged as a promising class of compounds. This technical guide provides an in-depth overview of the discovery, synthesis, and investigation of this compound-based antimicrobial agents, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanism of action.

Quantitative Antimicrobial Activity of this compound Derivatives

The antimicrobial efficacy of various this compound derivatives has been evaluated against a broad spectrum of pathogenic bacteria and fungi. The data, summarized below, highlights the potential of these compounds, with some exhibiting minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.

Table 1: Minimum Inhibitory Concentration (MIC) of O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives

| Compound | Structure (R group) | E. faecalis (mg/mL) | S. aureus (mg/mL) | P. aeruginosa (mg/mL) | E. coli (mg/mL) | C. albicans (mg/mL) |

| 1a | -C₆H₅ | 2.5 | 0.156 | >10 | 5 | 10 |

| 1b | -C₆H₄(CH₃)(3) | 5 | 0.312 | >10 | 10 | 2.5 |

| 1c | -C₆H₄(Cl)(3) | 1.25 | 0.156 | >10 | 2.5 | 5 |

| 1d | -C₆H₄(Cl)₂(3,4) | 0.625 | 0.156 | 10 | 1.25 | 5 |

Data sourced from studies on O-aryl-carbamoyl-oxymino-fluorene derivatives, which have demonstrated notable activity, particularly against Gram-positive bacteria.[1]

Table 2: Minimum Bactericidal Concentration (MBC) of O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives

| Compound | E. faecalis (mg/mL) | S. aureus (mg/mL) | P. aeruginosa (mg/mL) | E. coli (mg/mL) | C. albicans (mg/mL) |

| 1a | 5 | 0.312 | >10 | 10 | >10 |

| 1b | 10 | 0.625 | >10 | >10 | 5 |

| 1c | 2.5 | 0.312 | >10 | 5 | 10 |

| 1d | 1.25 | 0.312 | >10 | 2.5 | 10 |

The bactericidal activity of these compounds often mirrors their inhibitory concentrations, suggesting a cidal rather than static mode of action for some derivatives against susceptible strains.[1]

Table 3: Minimum Biofilm Inhibitory Concentration (MBIC) of O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives

| Compound | E. faecalis (mg/mL) | S. aureus (mg/mL) | P. aeruginosa (mg/mL) | E. coli (mg/mL) | C. albicans (mg/mL) |

| 1a | 1.25 | 0.019 | >5 | 2.5 | 5 |

| 1b | 2.5 | 0.039 | >5 | 5 | 1.25 |

| 1c | 0.625 | 0.009 | >5 | 1.25 | 2.5 |

| 1d | 0.312 | 0.009 | 5 | 0.625 | 2.5 |

Notably, several O-aryl-carbamoyl-oxymino-fluorene derivatives have shown potent activity against bacterial biofilms, a critical factor in chronic and recurrent infections.[1]

Table 4: Antimicrobial Activity of this compound Schiff Base Derivatives (Zone of Inhibition in mm)

| Compound | Structure | P. mirabilis |

| 2a | N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine | 17.9 |

Schiff bases derived from 9-fluorenone have also been investigated, with some compounds showing significant antimicrobial activity.[2][3]

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of this compound-based antimicrobial compounds.

Synthesis of this compound Derivatives

This protocol describes a general method for the condensation reaction between 9-fluorenone and a primary amine to yield a Schiff base.

-

Dissolution: In a 250 mL round-bottom flask, dissolve one mole equivalent of 9-fluorenone in 100 mL of absolute ethanol.

-

Addition of Amine: To the clear solution, add 4.5 mole equivalents of the desired primary amine, also dissolved in ethanol.

-

Reaction: Gradually heat the reaction mixture to 80°C and maintain this temperature for 3 hours, with constant stirring.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a chloroform:methanol (9:1) solvent system.

-

Crystallization: Once the reaction is complete, cool the mixture to 0-5°C and stir for 30 minutes to facilitate precipitation.

-

Isolation and Purification: Collect the solid product by filtration through a Buchner funnel, wash with chilled ethanol, and dry under vacuum at 55°C.

-

Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Antimicrobial Susceptibility Testing

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.

-

Preparation of Compound Stock Solution: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Preparation of Microtiter Plate: In a sterile 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium to each well.

-

Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row and mix thoroughly. Transfer 100 µL from the first well to the second, and repeat this two-fold serial dilution across the row. Discard the final 100 µL from the last well. This creates a gradient of compound concentrations.

-

Preparation of Bacterial Inoculum: Prepare a bacterial suspension from a fresh culture in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, including a positive control well (containing only medium and bacteria) and a negative control well (containing only medium).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.

Mechanism of Action Studies

This protocol outlines a method to assess the effect of this compound compounds on bacterial membrane potential using the fluorescent dye DiOC₂(3).

-

Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase in an appropriate broth medium.

-

Cell Preparation: Harvest the bacterial cells by centrifugation and wash them with a suitable buffer, such as phosphate-buffered saline (PBS). Resuspend the cells in PBS to a concentration of approximately 1 x 10⁶ cells/mL.

-

Compound Treatment: Aliquot 500 µL of the bacterial suspension into flow cytometry tubes. Add the this compound compound at the desired concentration to the test samples. Include a positive control (a known membrane-depolarizing agent like CCCP) and a negative control (untreated cells).

-

Staining: Add 3 µL of 3 mM DiOC₂(3) to each tube (except for an unstained control) and mix gently.

-

Incubation: Incubate the samples at room temperature in the dark for 5-30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer equipped with a 488 nm laser. Collect fluorescence data in both the green (e.g., FITC channel) and red (e.g., PE or Texas Red channel) channels.

-

Data Interpretation: An increase in the red/green fluorescence ratio indicates membrane hyperpolarization, while a decrease suggests membrane depolarization.

Mechanism of Action of this compound-Based Antimicrobials

While the exact mechanisms of action for all this compound derivatives are still under investigation, emerging evidence points towards the disruption of bacterial cell membrane integrity as a key factor for some classes of these compounds.

Disruption of Bacterial Membrane Potential

Studies on O-aryl-carbamoyl-oxymino-fluorene derivatives have demonstrated their ability to induce membrane depolarization in bacteria. This disruption of the membrane potential can have several downstream consequences, ultimately leading to bacterial cell death.

The depolarization of the bacterial membrane leads to a cascade of detrimental effects:

-

Disruption of Ion Gradients: The electrochemical gradients of essential ions like protons (H⁺), potassium (K⁺), and sodium (Na⁺) across the membrane are dissipated.

-

Inhibition of ATP Synthesis: The proton motive force, which is crucial for ATP synthesis by ATP synthase, is compromised, leading to a severe energy deficit within the cell.

-

Impaired Nutrient Uptake: Many nutrient transport systems are dependent on the membrane potential, and their function is impaired upon depolarization.

-

Efflux Pump Dysfunction: The activity of efflux pumps, which are often involved in antibiotic resistance, can also be inhibited, potentially leading to the accumulation of the this compound compound and other toxic substances inside the cell.

Collectively, these effects overwhelm the bacterial cell's ability to maintain homeostasis, resulting in cell death. Further research is ongoing to identify the specific molecular targets within the bacterial membrane and to elucidate other potential intracellular targets of this compound-based antimicrobials.

Conclusion and Future Directions

This compound-based compounds represent a versatile and promising scaffold for the development of novel antimicrobial agents. The quantitative data presented in this guide highlight their potent activity against a range of pathogens, including those forming biofilms. The detailed experimental protocols provide a foundation for researchers to synthesize and evaluate new derivatives. While initial mechanism of action studies point towards membrane disruption, further investigations are crucial to fully understand their molecular targets and to optimize their therapeutic potential. Future research should focus on structure-activity relationship (SAR) studies to enhance efficacy and reduce potential toxicity, as well as in vivo studies to validate their therapeutic utility in preclinical models of infection. The continued exploration of the this compound scaffold holds significant promise in the ongoing battle against antimicrobial resistance.

References

Preliminary Screening of Fluorenone Derivatives as Potential Antibiotics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new antibiotics. Fluorenone, a tricyclic aromatic ketone, has emerged as a promising privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide range of biological activities, including potential as antimicrobial agents. This technical guide provides an in-depth overview of the preliminary screening of this compound derivatives as potential antibiotics, focusing on quantitative data, detailed experimental protocols, and the exploration of their mechanism of action.

Quantitative Antimicrobial Activity of this compound Derivatives

The antibacterial and antifungal efficacy of various this compound derivatives has been evaluated using standardized methods to determine their minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum biofilm inhibitory concentration (MBIC). The following tables summarize the quantitative data from several studies, showcasing the potential of different classes of this compound derivatives.

Table 1: Antimicrobial Activity of O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives [1]

| Compound | Derivative | Test Organism | MIC (mg/mL) | MBC (mg/mL) | MBIC (mg/mL) |

| 1a | 9-(phenylcarbamoyloxymino)fluorene | S. aureus ATCC 25923 | 0.312 | 0.625 | 0.078 |

| E. faecalis ATCC 29212 | 0.625 | 1.25 | 0.156 | ||

| P. aeruginosa ATCC 27853 | 5 | 10 | 1.25 | ||

| E. coli ATCC 25922 | 2.5 | 5 | 0.625 | ||

| C. albicans ATCC 10231 | 1.25 | 2.5 | 0.312 | ||

| 1b | 9-((3-methyl-phenyl)carbamoyloximino)fluorene | S. aureus ATCC 25923 | 0.625 | 1.25 | 0.156 |

| E. faecalis ATCC 29212 | 1.25 | 2.5 | 0.312 | ||

| P. aeruginosa ATCC 27853 | 10 | >10 | 2.5 | ||

| E. coli ATCC 25922 | 5 | 10 | 1.25 | ||

| C. albicans ATCC 10231 | 0.156 | 0.312 | 0.039 | ||

| 1c | 9-((3-chloro-phenyl)carbamoyloxymino)fluorene | S. aureus ATCC 25923 | 0.156 | 0.312 | 0.039 |

| E. faecalis ATCC 29212 | 0.312 | 0.625 | 0.078 | ||

| P. aeruginosa ATCC 27853 | 2.5 | 5 | 0.625 | ||

| E. coli ATCC 25922 | 1.25 | 2.5 | 0.312 | ||

| C. albicans ATCC 10231 | 0.625 | 1.25 | 0.156 | ||

| 1d | 9-((3,4-dichloro-phenyl)carbamoyloxymino)fluorene | S. aureus ATCC 25923 | 0.312 | 0.625 | 0.078 |

| E. faecalis ATCC 29212 | 0.625 | 1.25 | 0.156 | ||

| P. aeruginosa ATCC 27853 | 5 | 10 | 1.25 | ||

| E. coli ATCC 25922 | 2.5 | 5 | 0.625 | ||

| C. albicans ATCC 10231 | 1.25 | 2.5 | 0.312 |

Table 2: Antibacterial Activity of this compound Schiff Base Derivatives [2]

| Compound | Derivative Structure | Test Organism | Zone of Inhibition (mm) at 100µg |

| 2a | 9-fluorenone oxime | E. coli | 12.3 |

| S. aureus | 13.2 | ||

| P. aeruginosa | 11.8 | ||

| P. mirabilis | 12.5 | ||

| 2c | 9-fluorenone semicarbazone | E. coli | 14.2 |

| S. aureus | 15.1 | ||

| P. aeruginosa | 13.9 | ||

| P. mirabilis | 14.8 | ||

| 2d | 9-fluorenone thiosemicarbazone | E. coli | 16.5 |

| S. aureus | 17.2 | ||

| P. aeruginosa | 15.8 | ||

| P. mirabilis | 16.9 | ||

| 2e | N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine | E. coli | 17.9 |

| S. aureus | 18.5 | ||

| P. aeruginosa | 17.2 | ||

| P. mirabilis | 18.1 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative this compound derivatives and the subsequent antimicrobial screening assays.

Synthesis of this compound Derivatives

2.1.1. Synthesis of O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives [3]

This procedure involves a two-step synthesis: the preparation of 9H-fluoren-9-one oxime, followed by its reaction with an appropriate arylisocyanate.

Step 1: Synthesis of 9H-Fluoren-9-one Oxime

-

In a round-bottom flask, dissolve 9-fluorenone in methanol.

-

Add hydroxylamine hydrochloride in a molar ratio of 1:1.3 (9-fluorenone to hydroxylamine hydrochloride).

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol) to obtain 9H-fluoren-9-one oxime.

Step 2: Synthesis of O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives (e.g., 9-(phenylcarbamoyloxymino)fluorene) [3]

-

Dissolve 9H-Fluoren-9-one oxime (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottomed flask.

-

Separately, prepare a solution of the desired arylisocyanate (e.g., phenyl isocyanate, 1 equivalent) in anhydrous THF.

-

Add the arylisocyanate solution to the 9H-fluoren-9-one oxime solution.

-

Reflux the reaction mixture on a water bath for 48-52 hours.

-

After cooling, remove the solvent under reduced pressure.

-

Purify the obtained product by recrystallization from a suitable solvent (e.g., ethyl acetate).

2.1.2. Synthesis of this compound Schiff Base Derivatives (General Procedure) [2]

-

In a 250 mL reaction flask, dissolve 9-fluorenone (1.0 mole equivalent) in ethanol (100 mL).

-

To this clear solution, add a solution of the desired amine (e.g., hydroxylamine hydrochloride, semicarbazide, thiosemicarbazide, or ethylene diamine) (1.0-4.5 mole equivalents, depending on the amine) in ethanol.

-

Gradually heat the reaction mixture to 80°C and maintain for 3 hours.

-

Monitor the progress of the reaction by TLC (e.g., Chloroform: Methanol 9:1).

-

After completion, cool the reaction mixture to 0-5°C and stir for 30 minutes.

-

Filter the precipitated solid, wash with chilled ethanol, and dry at 55°C under vacuum.

Antimicrobial Screening Protocols

2.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Bacterial Inoculum:

-

From a pure overnight culture on an appropriate agar medium, select 3-4 colonies and suspend them in sterile saline (0.85% NaCl).

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using MHB to achieve the desired concentration range. The final volume in each well should be 100 µL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

2.2.2. Determination of Minimum Bactericidal Concentration (MBC)

-

Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

-

Spot-inoculate the aliquot onto a fresh, antibiotic-free agar plate.

-

Incubate the plates at 37°C for 24 hours.

-

The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

2.2.3. Agar Well Diffusion Method

-

Prepare Mueller-Hinton Agar (MHA) plates.

-

Adjust the turbidity of the test microbial cultures to the 0.5 McFarland standard.

-

Swab the entire surface of the MHA plates with 100 µL of the standardized microbial suspension and allow it to adsorb for 15 minutes.

-

Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

-

Add a specific amount (e.g., 100 µg) of the this compound derivative solution (dissolved in a suitable solvent like DMSO) into each well.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition around each well in millimeters.

Mechanism of Action: Membrane Depolarization

A potential mechanism of action for some antimicrobial this compound derivatives is the disruption of the bacterial cell membrane potential. This depolarization can lead to a cascade of events, ultimately resulting in cell death.

Signaling Pathway: Bacterial Membrane Depolarization

The following diagram illustrates the proposed mechanism of action where this compound derivatives induce membrane depolarization.

References

fluorenone IUPAC nomenclature and Chemical Abstracts Service (CAS) number

This technical guide provides a comprehensive overview of fluorenone, including its nomenclature, chemical and physical properties, synthesis protocols, and key applications relevant to researchers, scientists, and drug development professionals.

IUPAC Nomenclature and Chemical Abstracts Service (CAS) Number

This compound is an aromatic organic compound that serves as a fundamental building block in the synthesis of a wide range of biologically active molecules and advanced materials.[1]

-

Preferred IUPAC Name: 9H-Fluoren-9-one[2]

-

CAS Number: 486-25-9[3]

-

Synonyms: 9-Fluorenone, 9-Oxofluorene, Diphenylene ketone

Physicochemical Properties

This compound is a bright, fluorescent yellow solid at standard conditions. Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₃H₈O | |

| Molar Mass | 180.206 g·mol⁻¹ | |

| Appearance | Yellow solid | |

| Melting Point | 84.0 °C (183.2 °F; 357.1 K) | |

| Boiling Point | 341.5 °C at 760 mmHg | |

| Density | 1.130 g/cm³ at 99 °C | |

| Solubility | Insoluble in water; soluble in alcohol, acetone, benzene, ether, and toluene. | |

| log P (Octanol-Water Partition Coefficient) | 3.58 |

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the oxidation of fluorene. Several methods have been developed, with the air-liquid phase oxidation being a prominent approach due to its efficiency and environmental considerations.

The choice of synthetic method often depends on factors such as desired yield, purity, scalability, and environmental impact. The following table summarizes quantitative data from various reported procedures for the oxidation of 9H-fluorene to 9-fluorenone.

| Method | Oxidant | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Air Oxidation | Air | KOH / THF | Room Temp | 24 | >95 | BenchChem |

| Sodium Hypochlorite Oxidation | NaClO | Glacial Acetic Acid | Not specified | Not specified | Not specified | Study.com |

| Gas Phase Oxidation | Air/O₂ | Not specified | High Temp | Not specified | Varies | Guidechem |

| Liquid Phase Oxidation | Various | Various | Varies | Varies | Varies | Guidechem |

This protocol outlines a highly efficient and environmentally friendly method for the synthesis of 9-fluorenone from 9H-fluorene utilizing air as the oxidant in the presence of a base.

Materials:

-

9H-Fluorene

-

Potassium Hydroxide (KOH)

-

Tetrahydrofuran (THF), anhydrous

-

Distilled Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Beakers

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 9H-fluorene in anhydrous tetrahydrofuran. A typical weight ratio of 9H-fluorene to THF is 1:4 to 1:6.

-

Addition of Base: To the stirring solution, add potassium hydroxide. The molar ratio of 9H-fluorene to KOH can range from 1:0.5 to 1:2.5.

-

Reaction: Allow the reaction mixture to stir vigorously, open to the atmosphere, at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, filter the reaction mixture to remove the potassium hydroxide. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the THF. The resulting solid residue is washed three times with distilled water.

-

Drying: The purified 9-fluorenone is dried in a vacuum oven to yield a yellow crystalline solid.

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Tetrahydrofuran is flammable; keep away from ignition sources.

-

Potassium hydroxide is corrosive; handle with care.

Applications in Research and Drug Development

This compound and its derivatives are of significant interest in materials science and medicinal chemistry due to their unique electronic properties and biological activities.

-

Pharmaceuticals: this compound is a precursor for various pharmaceuticals, including antimalarial drugs. Substituted fluorenones have shown potential as antibiotic, anticancer, antiviral, and neuromodulatory compounds. For instance, fluorene-9-carboxylic acid, derived from fluorene, is a precursor to pharmaceuticals.

-

Organic Electronics: It is extensively used as a precursor to synthesize a variety of organic electronic materials, such as hosts for phosphorescent organic light-emitting diodes (PHOLEDs).

-

Dyes and Polymers: this compound is used in the manufacturing of dyes and functional polymers.

-

Chemical Sensors: The this compound structure is utilized in the design of macrocyclic receptors for polar organic substrates, finding applications as chemical sensors.

-

Biochemistry: Fluorene derivatives serve as fluorescent probes and biosensors for studying the structure and function of biological molecules like proteins and DNA.

References

fundamental reactivity of the carbonyl group in the fluorenone molecule

An In-depth Technical Guide to the Fundamental Reactivity of the Carbonyl Group in the Fluorenone Molecule

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, a polycyclic aromatic ketone, possesses a carbonyl group whose reactivity is central to its chemical utility and its application as a building block in medicinal chemistry and materials science. The electrophilic nature of the carbonyl carbon, influenced by the flanking aromatic rings, dictates its susceptibility to a range of chemical transformations. This guide provides a detailed examination of the fundamental reactivity of this compound's carbonyl group, focusing on nucleophilic addition, reduction, and photochemical reactions. It includes structured data tables for key quantitative information, detailed experimental protocols for pivotal transformations, and visualizations of reaction mechanisms and workflows to provide a comprehensive resource for researchers.

Structure and Electronic Properties of the Carbonyl Group

The this compound molecule consists of two benzene rings fused to a central five-membered ring containing a carbonyl group at position 9.[1] This structural arrangement confers a planar and rigid geometry. The carbon-oxygen double bond of the carbonyl group is highly polarized due to the greater electronegativity of oxygen, rendering the carbonyl carbon electrophilic and the oxygen nucleophilic.[2] This inherent polarity is the primary driver of the carbonyl group's reactivity, making it a prime target for attack by nucleophiles.[3][4] The fusion of the benzene rings creates an extensive π-electron system that conjugates with the carbonyl group, influencing its electronic properties and subsequent reactivity.

Key Reactivity Pathways

The electrophilic carbonyl carbon of this compound is the site of several fundamental reactions, including nucleophilic additions, reductions, and unique photochemical transformations.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of ketones.[3] In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the C=O group and forming a tetrahedral alkoxide intermediate. Subsequent protonation yields the final alcohol product.

Grignard Reaction: A classic example is the Grignard reaction, where an organomagnesium halide (R-MgX) serves as the carbon-based nucleophile to form a new carbon-carbon bond. The reaction of this compound with a Grignard reagent, such as phenylmagnesium bromide, proceeds via nucleophilic addition to yield a tertiary alcohol after acidic workup. While the reaction is typically viewed as a straightforward nucleophilic addition, for sterically hindered ketones, a competitive single electron transfer (SET) mechanism may occur. This reactivity is crucial for synthesizing substituted 9-fluorenol derivatives, which are valuable precursors in organic synthesis.

Caption: General mechanism of nucleophilic addition to the this compound carbonyl.

Reduction to 9-Fluorenol

The carbonyl group of this compound is readily reduced to a secondary alcohol, 9-fluorenol. This transformation is a cornerstone of fluorene chemistry.

Metal Hydride Reduction: Sodium borohydride (NaBH₄) is a commonly used reducing agent for this purpose due to its selectivity and ease of handling. The reaction mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate by the solvent (typically an alcohol like methanol or ethanol) or during aqueous workup to yield 9-fluorenol. The reaction is easily monitored as the bright yellow color of this compound disappears upon conversion to the white, solid 9-fluorenol product.

Photochemical Reactivity

The extended π-system in this compound makes it photochemically active. Upon absorption of UV light, the carbonyl group can be promoted to an electronically excited state. This excited state exhibits unique reactivity not seen in the ground state.

Intersystem Crossing and Radical Reactions: Flash photolysis experiments have shown that electronically excited this compound can react with tertiary amines in polar solvents. This process can involve the formation of a radical anion of the ketone and a radical cation of the amine. In non-polar solvents, the 9-hydroxyfluorenyl radical may be formed. The photophysical properties, including fluorescence quantum yield and lifetime, are highly dependent on the solvent and temperature, indicating complex interactions between the excited this compound molecule and its environment.

Influence of Substituents on Carbonyl Reactivity

The reactivity of the this compound carbonyl group can be modulated by the presence of substituents on its aromatic rings.

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or halogen (-Cl, -Br) groups are electron-withdrawing. They increase the partial positive charge on the carbonyl carbon by induction and/or resonance, making it more electrophilic. This enhances the rate of nucleophilic attack. For example, 2,4,5,7-tetranitrothis compound is a known electron acceptor.

-

Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) or methoxy (-OCH₃) groups are electron-donating. They decrease the electrophilicity of the carbonyl carbon, potentially slowing the rate of nucleophilic addition. These groups also significantly impact the photophysical properties. Methoxy groups at meta positions, for instance, can increase the rate of nonradiative decay from the excited state.

Caption: Influence of substituents on the electrophilicity of the carbonyl carbon.

Data Presentation

Table 1: Spectroscopic Data for the this compound Carbonyl Group

| Spectroscopic Method | Characteristic Signal | Wavenumber / Chemical Shift | Reference(s) |

| Infrared (IR) Spectroscopy | C=O Stretch | ~1715 cm⁻¹ (in CCl₄) | |

| ¹³C Nuclear Magnetic Resonance (NMR) | Carbonyl Carbon (C9) | ~193.7 ppm (in CDCl₃) |

Table 2: Quantitative Data for the Reduction of 9-Fluorenone

| Parameter | Details | Reference(s) |

| Reactants | 9-Fluorenone, Sodium Borohydride (NaBH₄) | |

| Solvent | Methanol or Ethanol | |

| Product | 9-Fluorenol | |

| Typical Yield | 95-100% | |

| Melting Point (Product) | 153-156 °C | |

| Reaction Monitoring | Thin-Layer Chromatography (TLC) |

Experimental Protocols

Protocol: Reduction of 9-Fluorenone to 9-Fluorenol using Sodium Borohydride

This protocol is adapted from established undergraduate laboratory procedures.

-

Dissolution: In a 50 mL Erlenmeyer flask, dissolve 0.500 g of 9-fluorenone in 8-10 mL of methanol. Gentle warming may be required to fully dissolve the solid.

-

Reagent Addition: In a single portion, add approximately 0.050 g of sodium borohydride (NaBH₄) to the this compound solution. Swirl the flask vigorously to mix the reagents. The bright yellow solution should begin to fade.

-

Reaction: Allow the reaction to stir at room temperature for 20-30 minutes. The reaction progress can be monitored by TLC, observing the disappearance of the this compound spot.

-

Workup: Add 5-10 mL of deionized water to the reaction mixture to precipitate the product. Neutralize the solution by adding 0.1 M HCl dropwise until the pH is approximately 7 to quench any excess NaBH₄.

-

Isolation: Collect the white precipitate of 9-fluorenol by vacuum filtration using a Hirsch or Büchner funnel.

-

Purification: Wash the collected solid with several small portions of cold water to remove any inorganic salts. The product can be further purified by recrystallization if necessary.

-

Drying and Analysis: Dry the purified product in a warm oven for 10-15 minutes. Determine the final yield and characterize the product by melting point analysis and IR spectroscopy.

Caption: Experimental workflow for the reduction of 9-fluorenone.

Protocol: Synthesis of 9-Phenyl-9-fluorenol via Grignard Reaction

This protocol is based on the reaction of this compound with phenylmagnesium bromide, a common Grignard reagent.

-

Apparatus Setup: Assemble a dry, three-necked flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer under a nitrogen or argon atmosphere. All glassware must be rigorously dried to prevent quenching the Grignard reagent.

-

Grignard Reagent Preparation: (This step is often performed in situ or the reagent is purchased). To prepare, magnesium turnings in anhydrous diethyl ether are treated with bromobenzene, which is added dropwise from the funnel.

-

Reaction: Dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred solution of phenylmagnesium bromide (approximately 1.1 equivalents) at 0 °C.

-

Quenching: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Cool the reaction mixture again in an ice bath and quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude 9-phenyl-9-fluorenol.

-

Analysis: The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or hexanes). Characterize the final product by melting point, ¹H NMR, and ¹³C NMR spectroscopy.

Conclusion

The carbonyl group is the definitive functional group of the this compound molecule, governing its chemical behavior. Its electrophilic character facilitates fundamental transformations including nucleophilic additions and reductions, providing access to a wide array of 9-substituted fluorenol derivatives. Furthermore, the conjugation of the carbonyl with the extensive aromatic system imparts distinct photochemical properties. Understanding these core reactivity principles, along with the influence of ring substituents, is essential for leveraging this compound as a versatile synthon in the development of novel pharmaceuticals and advanced functional materials.

References

Methodological & Application

fluorenone as a versatile building block for pharmaceutical synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorenone, a polycyclic aromatic ketone, has emerged as a privileged scaffold in medicinal chemistry due to its rigid, planar structure and synthetic tractability. Its unique physicochemical properties allow for the development of a diverse range of therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of pharmaceutical agents derived from this compound, with a primary focus on the antiviral drug Tilorone. Additionally, it explores the synthesis of other bioactive this compound derivatives, including the anticancer agent Benfluron and various antimalarial compounds, showcasing the versatility of this compound as a foundational building block in drug discovery.

Tilorone: An Orally Active Antiviral Agent

Tilorone is a potent, orally active antiviral agent known for its broad-spectrum activity against a range of DNA and RNA viruses.[1] Its mechanism of action involves the induction of interferons, key signaling proteins in the innate immune response.[2]

Synthesis of Tilorone Dihydrochloride

The synthesis of Tilorone dihydrochloride is a multi-step process that begins with the commercially available fluorene. A key intermediate in this synthesis is 2,7-dihydroxy-9-fluorenone.

1. Synthesis of 2,7-dihydroxy-9-fluorenone

A common route to 2,7-dihydroxy-9-fluorenone involves the nitration of this compound, followed by reduction and diazotization.[3] An alternative high-yield synthesis starts from methyl 4,4'-dihydroxy-[1,1'-biphenyl]-2-carboxylate.[4]

Experimental Protocol: Synthesis of 2,7-dihydroxy-9-fluorenone from Methyl 4,4'-dihydroxy-[1,1'-biphenyl]-2-carboxylate [4]

-

Reaction Setup: In a round-bottom flask, combine methyl 4,4'-dihydroxy-[1,1'-biphenyl]-2-carboxylate (50 g, 0.20 mol), zinc chloride (ZnCl₂, 50 g, 0.37 mol), and polyphosphoric acid (PPA, 33 mL).

-

Reaction Conditions: Stir the mixture at 110-120 °C for 2 hours.

-

Work-up: Cool the reaction mixture to room temperature and add 500 mL of water to precipitate the product.

-

Purification: Collect the precipitate by filtration and dry to obtain 2,7-dihydroxy-9-fluorenone as a reddish-brown crystalline powder.

Table 1: Quantitative Data for the Synthesis of 2,7-dihydroxy-9-fluorenone

| Parameter | Value |

| Yield | 95% |

| Melting Point | 336-337 °C |

| IR (KBr, cm⁻¹) | 3388.9, 3360.6 (O-H), 1700.7 (C=O) |

| ESI-MS (m/z) | 211.0 [M-H]⁻ |

| ¹H-NMR (DMSO-d₆) | δ 9.89 (s, 2H), 7.37 (d, J = 4.8 Hz, 2H), 6.90 (dd, J = 4.9, 2.4 Hz, 2H), 6.86 (d, J = 2.4 Hz, 2H) |

2. Synthesis of Tilorone Dihydrochloride

The final step in the synthesis of Tilorone involves the alkylation of 2,7-dihydroxy-9-fluorenone with 2-diethylaminoethyl chloride hydrochloride.

Experimental Protocol: Alkylation of 2,7-dihydroxy-9-fluorenone

-

Reaction Setup: In a suitable reaction vessel, combine 2,7-dihydroxy-9-fluorenone, 2-diethylaminoethyl chloride hydrochloride, and potassium hydroxide (KOH) in a solvent system of toluene and water.

-

Reaction Conditions: Reflux the mixture for 24 hours.

-

Work-up: After cooling, separate the organic layer, wash with aqueous KOH, and concentrate under vacuum.

-

Purification: Dissolve the residue in anhydrous ethanol and acidify with gaseous HCl to a pH of 3.0. Recrystallize the resulting precipitate from ethanol to yield Tilorone dihydrochloride.

Table 2: Quantitative Data for the Synthesis of Tilorone Dihydrochloride

| Parameter | Value |

| Overall Yield | ~60% (from fluorene) |

| Melting Point | 231-233 °C |

| IR (KBr, cm⁻¹) | 2943.3, 2596.5 (C-H), 1708.9 (C=O) |

| ESI-MS (m/z) | 411.0 [M+H]⁺ |

Mechanism of Action: Tilorone and the RIG-I-Like Receptor (RLR) Pathway

Tilorone exerts its antiviral effects by inducing the production of interferons, which are critical for establishing an antiviral state in host cells. This is primarily achieved through the activation of the RIG-I-like receptor (RLR) signaling pathway.

Signaling Pathway Diagram: Tilorone-Induced Interferon Production

Caption: Tilorone activates the RIG-I-like receptor pathway to induce interferon production.

Benfluron: A this compound-Based Anticancer Agent

Benfluron is a this compound derivative that has demonstrated notable anticancer and antiviral activities. Its mechanism of action as an anti-HIV agent is believed to involve the inhibition of the viral Rev protein function, which is crucial for the export of viral RNA from the nucleus to the cytoplasm.

Synthesis of Benfluron Analogs

The synthesis of Benfluron and its analogs typically involves the alkylation of a suitable phenol or naphthol derivative with 1-bromo-2-chloroethane, followed by nucleophilic substitution with an appropriate amine.

Experimental Workflow: General Synthesis of Benfluron Analogs

Caption: General synthetic workflow for Benfluron analogs.

Table 3: Antiviral Activity of Benfluron

| Parameter | Cell Line | Value (µM) |

| EC₅₀ | MT-2 | 0.830 |

| CC₅₀ | MT-2 | 28.1 |

| SI | MT-2 | 33.9 |

This compound-Based Antimalarial Agents

The this compound scaffold has also been explored for the development of novel antimalarial drugs. Hybrid molecules combining the this compound core with known antimalarial pharmacophores, such as chloroquine, have shown promising activity. The proposed mechanism of action for many antimalarial drugs involves the inhibition of hemozoin formation, a detoxification pathway for the malaria parasite.

Synthesis of Fluorene-Chloroquine Hybrids

The synthesis of these hybrid molecules involves linking a fluorene derivative to the side chain of a 4-aminoquinoline, the core structure of chloroquine.

Logical Relationship: Development of this compound Antimalarials

Caption: Logic for developing this compound-based antimalarial agents.

Table 4: In Vitro Antiplasmodial Activity of a Fluorene-Chloroquine Hybrid (Compound 9d)

| Strain | IC₅₀ (nM) |

| P. falciparum (NF54) | 139 |